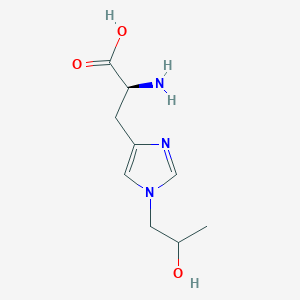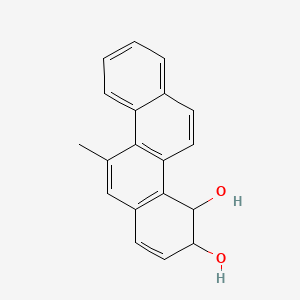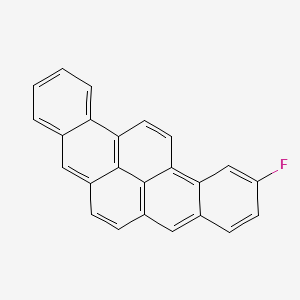
(+)-2-甲基-1-丁醇
描述
Synthesis Analysis
The synthesis of (+)-2-Methyl-1-butanol can involve various chemical processes, including fermentation and chemical synthesis from precursors like 2-keto-3-methylvalerate. Corynebacterium glutamicum has been engineered to produce (+)-2-Methyl-1-butanol via the Ehrlich pathway, highlighting the biotechnological approach to synthesizing this compound (Vogt et al., 2016).
Molecular Structure Analysis
The molecular structure of (+)-2-Methyl-1-butanol plays a significant role in its chemical behavior and physical properties. Its structure consists of a five-carbon chain with a methyl group on the second carbon and a hydroxyl group on the first carbon, contributing to its solubility and reactivity.
Chemical Reactions and Properties
(+)-2-Methyl-1-butanol undergoes various chemical reactions, including oxidation and pyrolysis. For example, the oxidation of racemic (+)-2-Methyl-1-butanol by alcohol oxidase from yeasts like Candida boidinii can produce an enantiomeric excess of the R-isomer, demonstrating enantioselectivity in biochemical transformations (Clark et al., 1994).
Physical Properties Analysis
The physical properties of (+)-2-Methyl-1-butanol, such as density, refractive index, and speed of sound, have been thoroughly studied. These properties are crucial for the material's handling and application in various industries. For instance, the densities, refractive indices, and speeds of sound for binary and ternary mixtures involving (+)-2-Methyl-1-butanol have been measured, providing valuable data for the chemical engineering field (Iloukhani & Mohammadlou, 2014).
Chemical Properties Analysis
The chemical properties of (+)-2-Methyl-1-butanol, including its reactivity and interactions with other chemicals, are essential for its application in synthesis and manufacturing processes. The compound's behavior in reactions, such as its enantioselective oxidation and role in azeotropic mixtures, highlights its versatility in chemical synthesis and processing (Clark et al., 1994).
科学研究应用
生物燃料生产
- 应用: (+)-2-甲基-1-丁醇被探索作为潜在的生物燃料。其性质使其成为燃烧发动机的合适替代燃料或混合组分。
- 研究见解: 研究提供了关于其燃烧特性的实验数据,包括点火延迟时间和层流火焰速度,有助于更好地理解其作为生物燃料的用途(Park et al., 2015)。
微生物发酵与工程
- 应用: 它是从氨基酸底物的微生物发酵中的副产品。通过对微生物菌株进行代谢工程的努力,已经增加了其产量。
- 研究见解: 代谢工程方法已被应用于开发微生物菌株,以增强(+)-2-甲基-1-丁醇的产量(Cann & Liao, 2009)。
工业和溶剂用途
- 应用: 它在各种工业应用中作为溶剂使用。其性质使其在其他化学品的生产中非常有用。
- 研究见解: 已经研究了(+)-2-甲基-1-丁醇的燃烧和氧化动力学,以了解其在不同工业过程中的行为(Serinyel et al., 2014)。
化学合成
- 应用: 这种化合物是化学合成中的关键成分,特别是用于高级醇合成。
- 研究见解: 研究重点放在合成和表征催化剂,用于从合成气中生产2-甲基-1-醇类似异丁醇,突出其在化学合成中的作用(Roberts & Sun, 2000)。
属性
IUPAC Name |
(2R)-2-methylbutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O/c1-3-5(2)4-6/h5-6H,3-4H2,1-2H3/t5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPRQEDXDYOZYLA-RXMQYKEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901044400 | |
| Record name | (+)-2-Methyl-1-butanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901044400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
88.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(+)-2-Methyl-1-butanol | |
CAS RN |
616-16-0 | |
| Record name | (+)-2-Methyl-1-butanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=616-16-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-1-butanol, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000616160 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (+)-2-Methyl-1-butanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901044400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-METHYL-1-BUTANOL, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1O91KQ00JS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of (+)-2-Methyl-1-butanol?
A1: (+)-2-Methyl-1-butanol has the molecular formula C5H12O and a molecular weight of 88.15 g/mol.
Q2: Is (+)-2-Methyl-1-butanol chiral?
A2: Yes, (+)-2-Methyl-1-butanol is chiral, indicated by the "(+)" prefix denoting its specific rotation of plane-polarized light. [, ]
Q3: How can I distinguish between the enantiomers of 2-Methyl-1-butanol?
A3: Chiral capillary gas chromatography, particularly with perethylated β-cyclodextrin as a chiral stationary phase, can effectively resolve 2-Methyl-1-butanol enantiomers. [] Additionally, 1H NMR analysis of diastereomeric esters formed with (S)-2-methyl-1-butanol can be used to determine absolute configuration and enantiomeric composition. []
Q4: Is (+)-2-Methyl-1-butanol commercially available?
A4: While 2-Methyl-1-butanol exists as a mixture of enantiomers, the specific enantiomer (+)-2-Methyl-1-butanol, a potential building block for various natural products, is not readily available commercially. []
Q5: How is (+)-2-Methyl-1-butanol synthesized?
A5: (+)-2-Methyl-1-butanol can be synthesized through a total synthesis approach utilizing the boronic ester homologation method. This method involves four steps to achieve the desired product. [] Additionally, enzymatic resolution of (R,S)-2-methyl-1-butanol using immobilized thermophilic esterase APE1547 in a non-aqueous media can yield (S)-2-methyl-1-butanol. []
Q6: What role does (+)-2-Methyl-1-butanol play in alcoholic beverages?
A6: (+)-2-Methyl-1-butanol is a significant component of fusel oil, influencing the aroma profile of various alcoholic beverages. Its presence is notable in grape brandies, plum brandies, and Chinese alcoholic beverages. [, , , ]
Q7: How does the concentration of (+)-2-Methyl-1-butanol in alcoholic beverages vary?
A7: The concentration of (+)-2-Methyl-1-butanol in beverages like plum brandy can vary depending on factors like the plum variety used and the distillation cut. []
Q8: Can the presence and ratios of (+)-2-Methyl-1-butanol and other compounds be used for beverage identification?
A8: Yes, the characteristic pattern of (+)-2-Methyl-1-butanol and other congeners, particularly the ratios of iso-butanol: n-propanol, iso-amyl alcohol: n-propanol, and methanol: n-propanol, can serve as identifying markers for specific alcoholic beverages, like those originating from China. []
Q9: Are there any potential applications of (+)-2-Methyl-1-butanol in pheromone research?
A9: Yes, racemic 2-Methyl-1-butanol has been investigated as a component in pheromone blends to attract various cerambycid beetle species, potentially contributing to pest monitoring strategies. []
Q10: Can (+)-2-Methyl-1-butanol be used as a solvent?
A10: Research has explored the solubility of various crystalline organic compounds in 2-Methyl-1-butanol, leading to the development of Abraham model correlations for solute transfer into the alcohol from water and gas phases. This research sheds light on its potential as a solvent and its interactions with different solutes. []
Q11: Has (+)-2-Methyl-1-butanol been studied in the context of nanoparticle synthesis?
A11: Yes, a novel approach utilizing Tequila as a green chemistry source for SiO2 nanoparticle synthesis revealed the presence of 2-Methyl-1-butanol as a major constituent. The higher alcohols, including 2-Methyl-1-butanol, act as dispersers, potentially influencing nanoparticle formation and characteristics. []
Q12: What is the role of (+)-2-Methyl-1-butanol in fusel alcohol production in yeast?
A12: While pyruvate decarboxylase in Saccharomyces cerevisiae can catalyze the decarboxylation of branched-chain 2-oxo acids, including those derived from isoleucine (precursor to 2-Methyl-1-butanol), it is not essential for fusel alcohol production. This suggests alternative pathways for 2-Methyl-1-butanol formation in yeast. []
Q13: What are the implications of the dielectric properties of (+)-2-Methyl-1-butanol?
A13: Monohydroxy alcohols like (+)-2-Methyl-1-butanol exhibit a prominent Debye-type dielectric relaxation, which, while significant, does not directly correlate with structural relaxation like the alpha process. Studies on (+)-2-Methyl-1-butanol and its mixtures with isomers highlight the complex relationship between dielectric and structural dynamics in these alcohols. [, ]
Q14: Are there any studies on the toxicological effects of (+)-2-Methyl-1-butanol?
A14: While specific toxicological data on (+)-2-Methyl-1-butanol might be limited, research on the percutaneous absorption enhancer 2-Methyl-1-butanol suggests potential for skin damage at high concentrations. [] This highlights the need for careful consideration of concentration and exposure when handling the compound.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

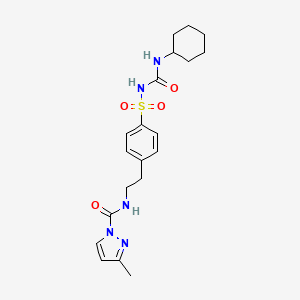
![3-[4-(3,4-dimethoxyphenyl)-4-isopropyl-4-cyanobutyl]-6,7-dimethoxy-N-methyl-1,2,3,4-tetrahydroisoquinoline](/img/structure/B1214142.png)
![1-[1-(3-Nitrophenyl)cyclohexyl]piperidine](/img/structure/B1214143.png)

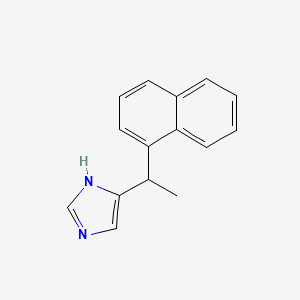
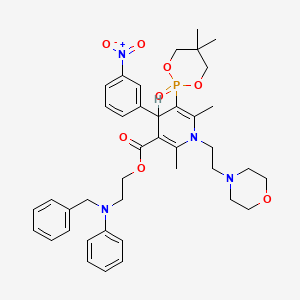
![6-(Dipropylamino)-6,7,8,9-tetrahydro-5h-benzo[7]annulen-1-ol](/img/structure/B1214148.png)

